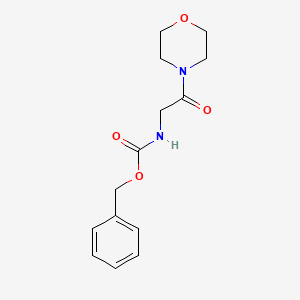

benzyl N-(2-morpholino-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSPBRGWMGSOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394849 | |

| Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56414-76-7 | |

| Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-morpholino-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Oxo derivatives

Reduction: Amine derivatives

Substitution: Substituted carbamates

Scientific Research Applications

The biological activity of benzyl N-(2-morpholino-2-oxoethyl)carbamate has been primarily investigated in the context of enzyme inhibition. Studies indicate that this compound can act as an inhibitor of proteases and other enzymes involved in critical disease pathways, such as cancer and inflammation. The mechanism of action involves the formation of covalent bonds with active site residues of target enzymes, leading to the inhibition of their activity and disruption of essential biological processes .

Enzyme Inhibition

- Target Enzymes : The compound has shown potential against various proteases implicated in disease progression.

- Mechanism : Covalent bonding with enzyme active sites inhibits their function, which may be beneficial in treating conditions like cancer.

Applications in Medicinal Chemistry

This compound has diverse applications in medicinal chemistry:

Therapeutic Agents

Research is ongoing to explore its potential as a therapeutic agent, particularly for diseases involving protease activity. Its enzyme inhibition properties make it a candidate for drug development targeting specific diseases .

Antiparasitic Activity

There are indications that compounds structurally related to this compound may exhibit activity against various parasites, suggesting potential applications in treating parasitic infections .

Mechanism of Action

The mechanism of action of benzyl N-(2-morpholino-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt critical biological pathways, resulting in therapeutic effects. The morpholine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

The tert-butyl analog, tert-butyl N-(2-morpholino-2-oxoethyl)carbamate (CAS: 114703-81-0), shares the same morpholino-oxoethyl side chain but substitutes the benzyl group with a tert-butyl carbamate. This difference impacts steric bulk and lipophilicity, which may alter solubility, metabolic stability, or reactivity in synthetic pathways .

Other benzyl carbamate derivatives include:

- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (compound 23 in ): Features a phenylpropan-2-yl group instead of the morpholino-oxoethyl chain. This compound exhibits high selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with an IC50 comparable to galanthamine .

- 17-O-[N-(benzyl)carbamoyl] derivatives (): These compounds, with a benzyl carbamoyl side chain, demonstrate antimetastatic activity in prostate cancer cells, highlighting the role of the benzyl group in biological targeting .

Structural Comparison Table

Antimetastatic Effects

The 17-O-[N-(benzyl)carbamoyl] derivatives () inhibit metastasis in human prostate cancer PC-3M-CT+ cells.

Enzyme Inhibition

- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (compound 23) and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate (compound 28) exhibit high selectivity for BChE over AChE, with compound 28 showing the lowest IC50 value .

- Isosorbide-based benzyl carbamates () preferentially inhibit BChE, with the benzyl group at the 2-position optimizing selectivity. This suggests that benzyl carbamates with planar aromatic groups may enhance BChE affinity, whereas the morpholino group in this compound could introduce steric or electronic effects altering enzyme interaction .

Structure-Activity Relationship (SAR) Insights

- Morpholino Group: The morpholino ring may enhance solubility and hydrogen-bonding capacity compared to purely hydrophobic groups (e.g., phenyl in ). This could improve bioavailability or target engagement in biological systems.

- Benzyl vs. tert-Butyl : The benzyl group’s aromaticity may contribute to π-π interactions in enzyme binding (e.g., BChE in ), whereas tert-butyl groups may prioritize steric protection over activity .

Biological Activity

Benzyl N-(2-morpholino-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound features a morpholine ring attached to a carbamate functional group. The synthesis typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine in organic solvents like dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize byproducts.

The primary biological activity of this compound is its role as an enzyme inhibitor . It has shown promise in inhibiting proteases and other enzymes associated with various diseases, including cancer and inflammatory conditions. The mechanism involves covalent bonding with active site residues of target enzymes, leading to inhibition and disruption of critical biological pathways.

Enzyme Inhibition

Studies indicate that this compound can inhibit several key enzymes, which may contribute to its therapeutic effects:

| Enzyme Target | Inhibition Type | Potential Disease Association |

|---|---|---|

| Proteases | Covalent inhibition | Cancer, Inflammation |

| Kinases | Competitive inhibition | Various cancers |

Case Studies

- Cancer Research : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound were tested against HeLa cells, showing significant growth inhibition .

- Diabetes Treatment : A related compound structure has been explored for its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. Although not directly tested, the structural similarities suggest potential applications in diabetes management .

- Inflammatory Diseases : The compound's ability to inhibit proteases suggests it may also play a role in managing inflammatory diseases where protease activity is elevated.

Comparative Analysis with Related Compounds

The unique morpholine ring in this compound enhances its solubility and biological activity compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl (2-hydroxyethyl)carbamate | Hydroxyethyl group instead of morpholine | Lacks morpholine ring; lower solubility |

| Benzyl N-(4-morpholinobutyl)carbamate | Longer carbon chain with morpholine | Different reactivity profile due to chain length |

| Benzyl N-(2-hydroxyethyl)carbamate | Similar carbamate structure but lacks morpholine | Limited biological activity compared to morpholine derivatives |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.